molecular formula C7H11N3 B1290415 3,5-Bis(aminomethyl)pyridine CAS No. 94413-66-8

3,5-Bis(aminomethyl)pyridine

Cat. No.: B1290415
CAS No.: 94413-66-8
M. Wt: 137.18 g/mol
InChI Key: PUFFNLXWZKPRMK-UHFFFAOYSA-N
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Description

3,5-Bis(aminomethyl)pyridine is an organic compound with the chemical formula C7H11N3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide. The compound has a melting point of approximately 28-29°C and a boiling point of about 220-222°C . It is often used as a ligand in organic synthesis to catalyze reactions and prepare metal complexes .

Biochemical Analysis

Biochemical Properties

3,5-Bis(aminomethyl)pyridine plays a significant role in biochemical reactions due to its ability to act as a ligand. It interacts with various enzymes, proteins, and other biomolecules, forming complexes that can catalyze a range of chemical reactions. For instance, it can catalyze the addition reaction of aldehydes and ketones, as well as the Michael addition reaction . The nature of these interactions typically involves the formation of coordination bonds between the nitrogen atoms of this compound and the metal centers of the enzymes or proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . This modulation can lead to changes in gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The binding interactions typically involve the nitrogen atoms of this compound forming coordination bonds with the active sites of enzymes, leading to changes in enzyme activity and subsequent alterations in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression being noted over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild modulator of enzyme activity, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolic flux by modulating the activity of key enzymes in these pathways . For example, this compound can act as a ligand for metal-containing enzymes, altering their catalytic activity and affecting the overall metabolic process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Bis(aminomethyl)pyridine is typically synthesized by reacting 2,6-lutidine with sodium hypochlorite as an oxidizing agent to obtain an intermediate, 2,6-lutidine-4,5-dione. This intermediate is then reduced with formaldehyde to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(aminomethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

    Reduction: Formaldehyde is used for reduction reactions.

    Substitution: Various catalysts, such as palladium or nickel, are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various pyridine and amine derivatives, which are useful in further chemical synthesis and industrial applications .

Scientific Research Applications

3,5-Bis(aminomethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Lutidine: A precursor in the synthesis of 3,5-Bis(aminomethyl)pyridine.

    Pyridine: The parent compound of this compound.

    3,5-Diaminopyridine: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its dual aminomethyl groups, which enhance its ability to form stable metal complexes and act as an effective ligand in various catalytic processes. This makes it particularly valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

[5-(aminomethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFFNLXWZKPRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635070
Record name (Pyridine-3,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-66-8
Record name (Pyridine-3,5-diyl)dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?

A1: The research [] indicates that when this compound is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using this compound to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.

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